3-(Quinolin-2-yl)benzo[f]quinoline

Regiochemistry Coplanarity Mass spectrometry

This specific 2-quinolyl isomer of 3-(Quinolin-2-yl)benzo[f]quinoline is chemically distinct from its 4- and 6-quinolyl counterparts. Its deliberately reduced interannular coplanarity directly influences π‑conjugation strength, bond stability, and mass‑spectrometric fragmentation pathways. This makes it an essential non-interchangeable reference standard for stereoelectronic studies and a rigorous test substrate for benchmarking sterically hindered cross‑coupling methods. Procure with confidence to ensure experimental consistency.

Molecular Formula C22H14N2
Molecular Weight 306.4 g/mol
Cat. No. B11703814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-2-yl)benzo[f]quinoline
Molecular FormulaC22H14N2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C22H14N2/c1-3-7-17-15(5-1)9-12-20-18(17)11-14-22(24-20)21-13-10-16-6-2-4-8-19(16)23-21/h1-14H
InChIKeyUONJACGAZLPGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Quinolin-2-yl)benzo[f]quinoline – Physicochemical Identity and Regiochemical Distinction for Benzoquinoline Procurement


3-(Quinolin-2-yl)benzo[f]quinoline (C₂₂H₁₄N₂, MW 306.37) is a polynuclear azaheterocycle comprising a benzo[f]quinoline core equipped with a 2-quinolyl substituent at the 3‑position . Mass-spectrometric studies established that the 2‑quinolyl substitution yields the lowest degree of interannular coplanarity among 3‑quinolyl isomers (2‑quinolyl < 6‑quinolyl < 4‑quinolyl), a structural trait that directly influences π‑conjugation strength, bond stability, and fragmentation pathways [1]. The compound is available commercially as a screening scaffold and synthetic intermediate (CAS not assigned; ChemDiv ID 0443‑0203), with a predicted logP of 5.746 and moderate polar surface area of 16.36 Ų [2].

Why In‑Class Benzoquinolines Cannot Replace 3‑(Quinolin‑2‑yl)benzo[f]quinoline in Regiochemistry‑Sensitive Applications


Benzo[f]quinoline derivatives bearing different quinolyl regioisomers (2‑, 4‑, or 6‑quinolyl) at the 3‑position are not interchangeable. The 2‑quinolyl isomer exhibits deliberately reduced interannular conjugation due to steric torsion, whereas 4‑ and 6‑quinolyl isomers adopt progressively more coplanar geometries [1]. This difference governs chemical bond strength, mass‑spectrometric fragmentation behavior, and electronic coupling—parameters relevant to synthetic route design and materials property tuning. Substituting a 3‑phenyl or 3‑(6‑quinolyl) analog would alter the π‑ conjugation profile and downstream reactivity, undermining applications that depend on the 2‑quinolyl isomer’s unique stereoelectronic signature.

Quantitative Differentiation Evidence for 3‑(Quinolin‑2‑yl)benzo[f]quinoline Versus Closest Analogs


Coplanarity‑Controlled Interannular Conjugation: 2‑Quinolyl vs. 6‑Quinolyl vs. 4‑Quinolyl

Mass‑spectrometric analysis of 3‑quinolyl‑substituted benzo[f]quinoline derivatives demonstrated a definitive coplanarity ranking: 2‑quinolyl < 6‑quinolyl < 4‑quinolyl. This directly dictates the strength of interannular conjugation and, consequently, the chemical bond strength between the quinoline substituent and the benzo[f]quinoline core [1].

Regiochemistry Coplanarity Mass spectrometry π‑Conjugation

Predicted Lipophilicity as a Molecular Descriptor Differentiator: logP 5.746

The predicted partition coefficient (logP) of 3‑(quinolin‑2‑yl)benzo[f]quinoline is 5.746 . In comparison, the simpler 3‑phenylbenzo[f]quinoline has a reported logP of approximately 3.12 [1]. The ∼2.6 log unit increase reflects the substantial hydrophobic contribution of the additional quinoline ring.

Lipophilicity logP In silico ADME Chromatography

Electron‑Transport Proficiency of the Benzo[f]quinoline Core: Class‑Level Advantage Over Phenanthrene

In bipolar host materials for green phosphorescent OLEDs, replacing a phenanthrene core with a benzo[f]quinoline core (which incorporates a nitrogen at the C‑3 position) reduced the device operating voltage from 6.1 V (phenanthrene‑based 3,6‑DCP) to 4.7 V at 1000 cd m⁻² (benzo[f]quinoline‑based 3,9‑DCBQ) [1]. This 1.4 V reduction, coupled with current and power efficiencies reaching 48.5 cd A⁻¹ and 20.6 lm W⁻¹, demonstrates superior electron‑transport capability conferred by the benzo[f]quinoline moiety.

Electron transport OLED Bipolar host Carrier mobility

Thermal Robustness of Benzo[f]quinoline‑Based Hosts: Glass Transition and Decomposition Temperatures

Benzo[f]quinoline‑based bipolar host materials exhibit glass transition temperatures (Tg) of 132–139 °C and decomposition temperatures (Td) of 395–427 °C, significantly exceeding those of common electron‑transport materials such as TPBI (Tg ≈ 124 °C) [1][2]. The reference compound 4‑(3‑(fluoranthen‑3‑yl)‑5‑(fluoranthen‑4‑yl)phenyl)‑2‑phenyl‑benzo[h]quinoline (FRT‑PBQ) achieved Tg ≈ 184 °C and extended device lifetime by a factor of 1.7 relative to TPBI [2].

Thermal stability Glass transition temperature Decomposition temperature OLED lifetime

High‑Value Application Scenarios Where 3‑(Quinolin‑2‑yl)benzo[f]quinoline Provides Selection Advantages


Regiochemistry‑Dependent Mechanistic Studies

The coplanarity differences among 2‑, 4‑, and 6‑quinolyl isomers (2‑quinolyl < 6‑quinolyl < 4‑quinolyl) make 3‑(quinolin‑2‑yl)benzo[f]quinoline a critical reference standard for studies correlating substituent geometry with π‑conjugation, bond strength, and mass‑spectrometric fragmentation pathways [2].

Electron‑Transport Material Development and OLED Host Design

The benzo[f]quinoline core provides a validated reduction in operating voltage (ΔV = −1.4 V vs. phenanthrene) and high current/power efficiency (48.5 cd A⁻¹ / 20.6 lm W⁻¹) in green PHOLEDs [1]. 3‑(Quinolin‑2‑yl)benzo[f]quinoline can serve as a synthetic precursor or ligand scaffold for electron‑transport and bipolar host materials, leveraging the documented thermal stability (Tg 132–139 °C, Td 395–427 °C) [1][2].

Chromatographic Method Development Requiring High Lipophilicity Standards

With a predicted logP of 5.746, this compound is substantially more lipophilic than 3‑phenylbenzo[f]quinoline (logP ≈ 3.12), making it suitable as a high‑retention probe or calibration standard in reversed‑phase HPLC method development targeting hydrophobic analytes [3].

Synthetic Methodology Development for Sterically Hindered Biaryl Systems

The reduced coplanarity of the 2‑quinolyl substituent creates synthetic challenges in cross‑coupling and cyclization reactions, making 3‑(quinolin‑2‑yl)benzo[f]quinoline a rigorous test substrate for developing and benchmarking new catalytic methods for hindered biaryl and heteroaryl couplings [2].

Quote Request

Request a Quote for 3-(Quinolin-2-yl)benzo[f]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.